
N-(2-aminoethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-4-(trifluoromethyl)benzamide is a chemical compound characterized by the presence of an aminoethyl group attached to a benzamide structure, with a trifluoromethyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 2-aminoethanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction can be summarized as follows:
Starting Materials: 4-(trifluoromethyl)benzoic acid and 2-aminoethanol.
Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group.
Procedure: The activated 4-(trifluoromethyl)benzoic acid is reacted with 2-aminoethanol under reflux conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(2-aminoethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction may produce primary or secondary amines.
科学的研究の応用
N-(2-aminoethyl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of N-(2-aminoethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminoethyl group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
N-(2-aminoethyl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
4-(trifluoromethyl)benzamide: Lacks the aminoethyl group, affecting its ability to interact with biological targets.
N-(2-aminoethyl)-4-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and reactivity.
Uniqueness
N-(2-aminoethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of both the aminoethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aminoethyl group allows for specific interactions with biological targets.
特性
CAS番号 |
94319-94-5 |
|---|---|
分子式 |
C10H11F3N2O |
分子量 |
232.20 g/mol |
IUPAC名 |
N-(2-aminoethyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-1-7(2-4-8)9(16)15-6-5-14/h1-4H,5-6,14H2,(H,15,16) |
InChIキー |
JPRXDQLABXRTTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13205629.png)
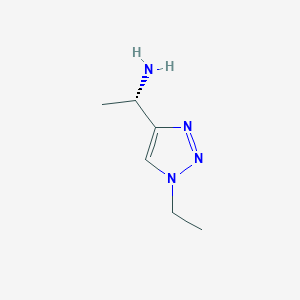
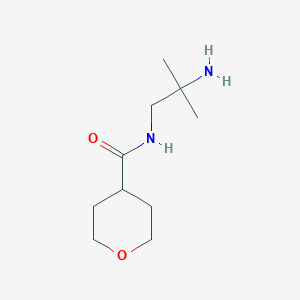
![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
![7-Methyl-2-azaspiro[4.4]nonane](/img/structure/B13205641.png)
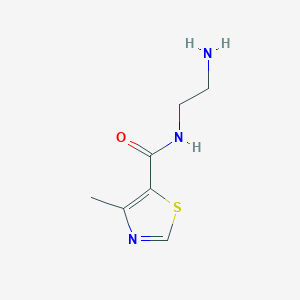
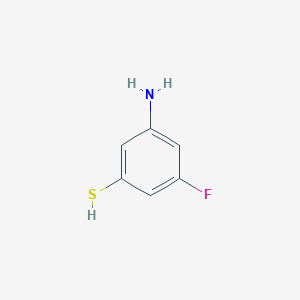
![(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13205648.png)
![3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13205651.png)

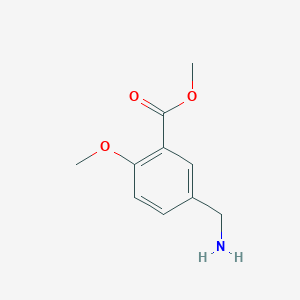
![1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13205666.png)
![tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B13205672.png)
![2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13205676.png)
